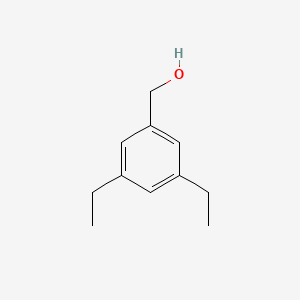

(3,5-Diethylphenyl)methanol

Description

Conceptual Framework of Arylmethanols in Organic Synthesis

Arylmethanols, also known as benzylic alcohols, are a class of organic compounds where a hydroxyl group is attached to a carbon atom that is directly bonded to an aromatic ring. This structural motif imparts unique chemical reactivity compared to simple aliphatic alcohols. The proximity of the electron-rich aromatic ring allows for the stabilization of carbocationic intermediates through resonance, making the hydroxyl group a good leaving group in acid-catalyzed reactions.

In organic synthesis, arylmethanols are versatile intermediates. They can be oxidized to form the corresponding aldehydes and carboxylic acids, or reduced to yield alkylbenzenes. Their hydroxyl group can also be converted into various other functional groups, such as halides or ethers, providing a gateway to a wide array of aromatic compounds. The specific reactivity and utility of an arylmethanol are heavily influenced by the nature and position of substituents on the aromatic ring.

Significance of Substituted Phenylmethanol Derivatives

The substitution pattern on the phenyl ring of a phenylmethanol derivative plays a crucial role in modulating its physical and chemical properties. Electron-donating groups, such as alkyl groups, can increase the electron density of the aromatic ring, influencing the reactivity of the benzylic carbon and the acidity of the hydroxyl group. Conversely, electron-withdrawing groups can have the opposite effect.

Substituted phenylmethanol derivatives are significant as building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. guidechem.com The arrangement of substituents can introduce steric hindrance, which can direct the regioselectivity of reactions and influence the conformational preferences of the molecule and any subsequent structures derived from it. The study of these derivatives provides valuable insights into structure-property relationships in organic chemistry.

Research Scope and Objectives for (3,5-Diethylphenyl)methanol

The primary objective of this article is to collate and present the known chemical and physical properties of this compound. Due to a lack of extensive, dedicated research on this specific compound in widely available literature, this exploration will also draw upon data from structurally analogous compounds to infer potential characteristics and reactivity. The scope is strictly limited to the chemical nature of this compound, its synthesis, and its foundational properties.

A key focus will be to establish a baseline of information that could serve as a starting point for future research into the applications of this compound. This includes outlining probable synthetic routes and presenting its likely spectral characteristics based on established principles of organic chemistry and data from similar molecules.

Historical Context of Related Aromatic Alcohol Studies

The study of aromatic alcohols dates back to the 19th century, with the isolation and characterization of benzyl (B1604629) alcohol being a key milestone. Early research focused on understanding the fundamental reactions of these compounds, such as their oxidation and esterification. The development of spectroscopic techniques in the 20th century, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, revolutionized the study of aromatic alcohols, allowing for detailed structural elucidation and the analysis of subtle electronic and steric effects.

The investigation of substituted aromatic alcohols has evolved to explore their potential in various applications, from perfumery to polymer science. For instance, the study of related compounds like (3,5-dimethylphenyl)methanol (B1584064) has contributed to the broader understanding of how substitution patterns affect the properties of this class of molecules. sigmaaldrich.com While this compound itself does not have a rich historical record in the literature, its study is a continuation of this long-standing exploration of structure and reactivity in aromatic compounds.

Properties of this compound and Related Compounds

The physical and chemical properties of this compound can be inferred by examining data for structurally similar compounds. The table below presents available data for related substituted phenylmethanols.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (3,5-Dimethylphenyl)methanol | 27129-87-9 | C₉H₁₂O | 136.19 | Not available |

| (3,5-Di-tert-butylphenyl)methanol | 77387-57-6 | C₁₅H₂₄O | 220.35 | Not available |

| (3-Methylphenyl)(phenyl)methanol | 21945-66-4 | C₁₄H₁₄O | 198.26 | 52 |

| This compound | Not available | C₁₁H₁₆O | 164.24 | Not available |

Data for this compound is predicted or inferred based on chemical principles and data from analogous compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry, primarily involving the reduction of a corresponding carbonyl compound.

One common and effective method is the reduction of 3,5-diethylbenzaldehyde (B1609886) . This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695). ugm.ac.idcommonorganicchemistry.comnih.govresearchgate.netmasterorganicchemistry.com The reaction is typically performed at room temperature and offers high yields of the corresponding primary alcohol.

Alternatively, this compound can be synthesized by the reduction of 3,5-diethylbenzoic acid . This requires a more powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice. byjus.comlibretexts.orgmasterorganicchemistry.com The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with water and other protic substances. byjus.com

A third potential route is through a Grignard reaction. This would involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 3,5-diethylbenzaldehyde. However, this method would lead to a secondary alcohol and is therefore not a direct route to this compound.

Spectroscopic Data of Related Arylmethanols

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methylene (B1212753) protons. The aromatic protons would appear in the downfield region, and their splitting pattern would be indicative of the 1,3,5-substitution pattern. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule, including the two types of aromatic carbons, the benzylic carbon bearing the hydroxyl group, and the carbons of the ethyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching bands from the alkyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C-O stretching vibration would appear in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group, the ethyl groups, and potentially the entire hydroxymethyl group, leading to characteristic fragment ions.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(3,5-diethylphenyl)methanol |

InChI |

InChI=1S/C11H16O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7,12H,3-4,8H2,1-2H3 |

InChI Key |

UPAGPHGQGBPOJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)CO)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diethylphenyl Methanol and Analogues

Grignard Reaction Pathways to Substituted Benzyl (B1604629) Alcohols

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it a cornerstone in the synthesis of complex alcohols from simpler carbonyl compounds and alkyl halides. mnstate.edu

Utilization of 3,5-Diethylbenzaldehyde (B1609886) Precursors

The synthesis of (3,5-Diethylphenyl)methanol can be achieved through the reaction of a suitable Grignard reagent with 3,5-diethylbenzaldehyde. The Grignard reagent, typically an alkyl or aryl magnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.orgquora.com This initial addition step results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final product, this compound. libretexts.org The general scheme involves reacting an organomagnesium halide (R-MgX) with the aldehyde, followed by hydrolysis. libretexts.org

The choice of the Grignard reagent is crucial as it determines the nature of the substituent added to the benzylic carbon. For the synthesis of this compound itself, the simplest Grignard reagent, methylmagnesium bromide (CH₃MgBr), would be reacted with 3,5-diethylbenzaldehyde.

Optimization of Organometallic Reagent Introduction

The success of a Grignard reaction is highly dependent on the reaction conditions. The magnesium metal must be fresh and active to facilitate the electron transfer required for the formation of the Grignard reagent. mnstate.edu Anhydrous conditions are paramount as Grignard reagents are highly reactive towards water. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org

The introduction of the organometallic reagent to the aldehyde should be controlled to manage the exothermic nature of the reaction. Slow, dropwise addition of the Grignard reagent to a solution of the aldehyde helps to maintain a manageable reaction temperature and prevent the formation of side products. libretexts.org Stirring is also essential to ensure efficient mixing and reaction. mnstate.edu

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Prevents quenching of the Grignard reagent. |

| Reagent Addition | Slow, dropwise | Controls the exothermic reaction and minimizes side products. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |

| Temperature | Typically room temperature or cooled | To control the reaction rate and prevent side reactions. |

Stereochemical Considerations in Synthesis

When the carbonyl carbon of the aldehyde is prochiral and the Grignard reagent is not a simple methyl group, the Grignard reaction can lead to the formation of a new stereocenter, resulting in a racemic mixture of enantiomers. For the synthesis of this compound from 3,5-diethylbenzaldehyde and a methyl Grignard reagent, the product is achiral. However, if an analogue with a different alkyl or aryl group is synthesized, a chiral center is created.

Achieving stereoselectivity in Grignard reactions is a significant challenge. While some methods for diastereoselective synthesis exist, particularly when a chiral center is already present in the substrate, enantioselective Grignard additions to aldehydes are less common without the use of chiral auxiliaries or catalysts. acs.org Research into developing catalytic enantioselective methods is an active area of investigation.

Catalytic Reduction of Corresponding Ketones and Aldehydes

Catalytic reduction offers a valuable alternative to Grignard reactions for the synthesis of benzyl alcohols. This method involves the reduction of the corresponding aldehyde or ketone using a catalyst and a reducing agent, often hydrogen gas or a hydride source.

Homogeneous Catalysis Approaches for Alcohol Formation

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble metal complex. youtube.com These systems can offer high selectivity and operate under mild conditions. youtube.com For the reduction of aldehydes like 3,5-diethylbenzaldehyde, various transition metal complexes have been shown to be effective.

For instance, iron-based catalysts have demonstrated high efficiency in the homogeneous hydrogenation of aldehydes. acs.org Some iron complexes can achieve selective reduction of aldehydes even in the presence of other reducible functional groups like ketones. acs.org Ruthenium complexes have also been used for the base-free hydrogenation of aldehydes, achieving high turnover numbers. acs.org Copper complexes, in the presence of an oxidizing agent like hydrogen peroxide, have been studied for the oxidation of benzyl alcohol to benzaldehyde (B42025), and the reverse reaction, the reduction of benzaldehyde, can be achieved under different catalytic conditions. mdpi.comnih.gov

Table of Homogeneous Catalysts for Aldehyde Reduction:

| Catalyst System | Key Features |

| [Fe(PNPMe-iPr)(H)₂(CO)] | High efficiency and selectivity for aldehydes over ketones. acs.org |

| [Ru(en)(dppe)(OCOtBu)₂] | Effective for base-free hydrogenation of aldehydes. acs.org |

| Zirconium and Hafnium Complexes | Active in the reduction of benzaldehydes to benzyl alcohols. osti.gov |

Heterogeneous Catalysis for Selective Reduction

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com This approach offers the significant advantage of easy catalyst recovery and recycling. youtube.com

For the selective reduction of aromatic aldehydes to their corresponding alcohols, various heterogeneous catalysts have been developed. Supported metal catalysts, such as nickel on mesoporous silica (B1680970) (Ni-HMS), have been studied for the gas-phase hydrogenation of benzaldehyde. researchgate.net The development of catalysts that can selectively reduce the carbonyl group in unsaturated aldehydes without affecting other reducible groups is a key area of research. elsevierpure.com

The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can significantly influence the selectivity and yield of the desired alcohol. For example, in the hydrogenation of benzaldehyde, different catalysts can lead to the formation of benzyl alcohol, toluene, or other byproducts. researchgate.net

Table of Heterogeneous Catalyst Systems:

| Catalyst | Support | Application |

| Nickel | Mesoporous Silica (HMS) | Gas-phase hydrogenation of benzaldehyde. researchgate.net |

| Gold | Various supports | Promising for selective hydrogenation of aldehydes. researchgate.net |

| Zirconium-based | Montmorillonite (B579905) | Used in dual heterogeneous catalyst systems. osti.gov |

Transfer Hydrogenation Strategies

Transfer hydrogenation represents a valuable method for the reduction of carbonyl compounds to alcohols, offering a safer and often more selective alternative to methods using molecular hydrogen. In the context of synthesizing this compound, the reduction of a suitable precursor ketone, such as 3,5-diethylacetophenone, is a key step. Research in this area has largely focused on the use of ruthenium and iridium catalysts with hydrogen donors like isopropanol (B130326) or formic acid.

The efficiency of these catalytic systems is highly dependent on the ligand environment of the metal center. For instance, ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated high activity in the transfer hydrogenation of acetophenone, a close structural analogue of potential precursors to this compound. mdpi.com The reaction is typically performed in the presence of a base, such as potassium tert-butoxide (t-BuOK), which facilitates the formation of the active catalyst.

A comparative study of various iridium-based catalysts for the transfer hydrogenation of different ketones has shown that the choice of both the N-heterocyclic carbene and the phosphine (B1218219) ligand significantly influences the catalytic activity. mdpi.com For aromatic ketones, high yields of the corresponding alcohols are generally achieved. mdpi.com The reaction medium also plays a crucial role, with mixtures of 2-propanol and water often providing optimal results. mdpi.com

| Catalyst/Hydrogen Donor | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| [Ir(cod)(emim)(mtppms)]/i-PrOH | Acetophenone | t-BuOK | 2-Propanol/H₂O | 80 | >95 | mdpi.com |

| [RuCl₂(dppf)(CNCH₂Ph)₂]/i-PrOH | Acetophenone | KOH | 2-Propanol | 82 | 98 | acs.org |

| Pd@SiO₂/NaBH₄ | Acetophenone | - | H₂O/HPMC | 80 | >99 | nih.gov |

This table presents a selection of catalytic systems for the transfer hydrogenation of acetophenone, a model substrate for the synthesis of benzylic alcohols.

Transition-Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of transition metals is a growing area of interest due to the potential for reduced cost, toxicity, and environmental impact. For the synthesis of aryl methanols like this compound, several transition-metal-free strategies have been explored.

Halogen Bond-Assisted C(sp³)-H Bond Activation

While direct halogen bond-assisted C(sp³)-H activation for the synthesis of alcohols is an emerging field, the use of iodine as a catalyst or promoter in C-H functionalization reactions offers a promising precedent. Iodine and its compounds can facilitate the formation of radical intermediates, which can then be trapped by various nucleophiles. For example, iodine-catalyzed C-H amination reactions have been developed, demonstrating the principle of using iodine to activate otherwise inert C-H bonds. nih.govnih.gov

In a related context, remote C-H halogenation of alcohols can be achieved through the generation of alkoxy radicals, which then undergo 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical that can be halogenated. nih.gov While not a direct synthesis of the target alcohol, these methods highlight the potential of halogen-mediated radical processes for the selective functionalization of C-H bonds, a strategy that could potentially be adapted for the introduction of a hydroxyl group at the benzylic position.

Nucleophilic Addition Reactions in Aryl Methanol (B129727) Formation

Nucleophilic addition of organometallic reagents to carbonyl compounds is a cornerstone of alcohol synthesis. The Grignard reaction, in particular, provides a robust and versatile method for the formation of carbon-carbon bonds and the creation of new alcohol functionalities. For the synthesis of this compound, this would typically involve the reaction of a Grignard reagent with 3,5-diethylbenzaldehyde.

Alternatively, the addition of an organometallic reagent to a ketone precursor, such as 3,5-diethylacetophenone, would yield a tertiary alcohol. The synthesis of tertiary alcohols via the Grignard reaction is well-documented, often proceeding with high yields. youtube.comnih.gov The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. organicchemistrytutor.comkhanacademy.org

| Carbonyl Compound | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

| Benzophenone | Phenylmagnesium bromide | Diethyl ether | Triphenylmethanol | - | youtube.com |

| Ketones (various) | Organomagnesium reagents | - | Tertiary Alcohols | High | nih.gov |

| Acid Chlorides/Esters | Grignard Reagents (excess) | - | Tertiary Alcohols | - | organicchemistrytutor.com |

This table provides examples of the Grignard reaction for the synthesis of various alcohols.

Regioselective Functionalization Approaches

The synthesis of a specifically substituted compound like this compound inherently requires a high degree of regioselectivity. The choice of starting materials and synthetic methodology is crucial in directing the functionalization to the desired positions on the aromatic ring and in the formation of the methanol moiety.

For instance, starting with 3,5-diethylbenzoic acid or its derivatives ensures that the substituents are correctly placed on the phenyl ring. Subsequent reduction of the carboxylic acid or its corresponding ester or acid chloride to the alcohol is a highly regioselective transformation of the functional group.

In cases where the diethyl-substituted aromatic ring is constructed during the synthesis, regiocontrol becomes even more critical. Friedel-Crafts acylation of a suitable benzene (B151609) derivative, for example, would need to be carefully controlled to achieve the desired 1,3,5-substitution pattern, which can be challenging due to the directing effects of the alkyl groups.

Synthetic Route Efficiency and Scalability Investigations

The practical application of any synthetic methodology depends on its efficiency and scalability. For the synthesis of this compound, this involves considering factors such as reaction times, yields, purification methods, and the cost and availability of starting materials and reagents.

The Grignard reaction, while a powerful tool, requires strict anhydrous conditions, which can be challenging to maintain on a large scale. stackexchange.com However, it remains a widely used industrial process for the synthesis of alcohols. Patents have been filed for the large-scale production of related compounds, such as 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid, which indicates that the synthesis of the necessary precursors for this compound can be scaled up. google.com

Biocatalytic approaches are also being explored for the production of benzylic alcohols, offering a potentially more sustainable and scalable alternative to traditional chemical synthesis. nih.gov For example, whole-cell biocatalysts have been used for the conversion of benzaldehyde to benzyl alcohol, and these processes are being optimized for larger-scale production in bioreactors. nih.gov While not yet applied specifically to this compound, these developments suggest a promising future direction for the efficient and scalable synthesis of this and other substituted aryl methanols. Furthermore, combined production methods for substituted benzaldehydes, benzyl alcohols, and benzoic acids from substituted toluenes have been patented, highlighting industrial interest in efficient, large-scale processes. patsnap.com

Chemical Transformations and Reactivity of 3,5 Diethylphenyl Methanol

Reactions of the Hydroxyl Group

The benzylic hydroxyl group of (3,5-diethylphenyl)methanol is a key functional group that allows for a range of chemical modifications.

The oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry. In the case of this compound, this reaction would yield 3,5-diethylbenzaldehyde (B1609886). While specific studies on the oxidation of this compound are not extensively documented, the general principles of benzyl (B1604629) alcohol oxidation are well-established. For instance, methanol (B129727) is oxidized to formaldehyde (B43269), which is then further oxidized to formic acid. khanacademy.org

A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions. Mild oxidizing agents are typically preferred to avoid over-oxidation to the carboxylic acid.

| Reagent | Description |

| Pyridinium (B92312) chlorochromate (PCC) | A milder chromium-based reagent that typically stops the oxidation at the aldehyde stage. |

| Pyridinium dichromate (PDC) | Similar to PCC, it is another selective oxidizing agent for converting primary alcohols to aldehydes. |

| Manganese dioxide (MnO2) | A chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols. |

| Swern oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine. This method is known for its mild conditions and high yields. |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that offers a metal-free alternative for the oxidation of alcohols to aldehydes. |

The presence of the two ethyl groups on the phenyl ring of this compound is not expected to significantly hinder the oxidation of the benzylic hydroxyl group.

Esterification, the process of forming an ester from an alcohol and an acid, is a common reaction for benzylic alcohols like this compound. Various methods can be employed to achieve this transformation, each with its own advantages.

One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. However, for sterically hindered alcohols, this method might be slow or inefficient.

Alternative methods that are often more suitable for a range of substrates, including those with some steric hindrance, include:

Mitsunobu Reaction : This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. researchgate.net This method is known for its mild conditions and high yields, even with sterically demanding alcohols. researchgate.net

Steglich Esterification : This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is particularly effective for the esterification of sterically hindered alcohols.

Acyl Chloride or Anhydride Method : The alcohol can be reacted with a more reactive acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

Metal-Free Oxidative Esterification : A method using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) as a catalyst and oxygen as the oxidant has been reported for the oxidative self-esterification and cross-esterification of benzylic alcohols. nih.gov This approach offers a greener alternative to traditional methods. nih.gov

The steric hindrance provided by the two ethyl groups in this compound is moderate and should not prevent successful esterification, especially with the more robust methods like the Mitsunobu or Steglich reactions. Research on other benzylic alcohols with varying electronic and steric effects has shown that esterification can be achieved successfully. researchgate.net For instance, even sterically demanding alcohols can undergo esterification in moderate yields using formamide-catalyzed activation of carboxylic acids. rsc.org

The conversion of the hydroxyl group of this compound to an ether can be accomplished through several synthetic routes. The Williamson ether synthesis is a classic and widely used method. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

For a benzylic alcohol like this compound, the reaction would proceed as follows:

Deprotonation : A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is used to deprotonate the hydroxyl group to form the corresponding benzylic alkoxide.

Nucleophilic Substitution : The resulting alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the ether.

An alternative approach is the acid-catalyzed dehydration of two molecules of the alcohol to form a symmetric ether, though this is less controlled and can lead to side products, especially with benzylic alcohols that are prone to carbocation rearrangements.

Modern methods for etherification that could be applicable to this compound include:

Reductive Etherification : This involves the reaction of the alcohol with a carbonyl compound in the presence of a reducing agent.

Electrolytic Methods : An electrolytic system using a solid-supported base in methanol has been shown to produce methoxylated products from carboxylic acids, and similar principles could be adapted for alcohols. organic-chemistry.org

Catalytic Methods : A method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol (B145695) has been reported for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers. organic-chemistry.org

The formation of dialkyl ethers can sometimes be a side reaction, for example, in the synthesis of fuel ethers like TAME (tert-amyl methyl ether), where the dehydration of the alcohol is favored at higher temperatures and alcohol concentrations. aalto.fi

The conversion of the benzylic hydroxyl group of this compound to a halide is a key transformation that opens up a wide range of subsequent synthetic possibilities. The resulting benzylic halide is a versatile intermediate for nucleophilic substitution and organometallic reactions.

Common methods for the halogenation of benzylic alcohols include:

Reaction with Thionyl Chloride (SOCl2) : This is a standard method for converting alcohols to chlorides. The reaction is often carried out in the presence of a small amount of a tertiary amine like pyridine to neutralize the HCl byproduct.

Reaction with Phosphorus Tribromide (PBr3) : This is a common reagent for the conversion of primary and secondary alcohols to bromides.

Appel Reaction : This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and a halogen source (e.g., carbon tetrachloride for chlorination, carbon tetrabromide for bromination) to convert alcohols to the corresponding halides under mild conditions.

A diastereoselective β-halogenation of benzylic alcohols has been achieved under simple and low-cost conditions, providing a direct synthesis of β-halohydrins. researchgate.net While this specific reaction is for β-halogenation, it highlights the reactivity of the benzylic position.

Electrophilic Aromatic Substitution on the Diethylphenyl Moiety

The two ethyl groups on the phenyl ring of this compound are ortho, para-directing activators for electrophilic aromatic substitution. However, since they are in a meta relationship to each other, their directing effects are additive and reinforce substitution at the positions ortho and para to each ethyl group. This would primarily direct incoming electrophiles to the 2-, 4-, and 6-positions of the aromatic ring.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of this compound, the hydroxyl group itself is a weak DMG. However, it can be converted into a more effective DMG, such as an O-carbamate or an O-methoxymethyl (OMOM) ether. These groups are known to be strong directing groups for ortho-lithiation. organic-chemistry.orgbaranlab.org

The general process for a DoM reaction on a derivative of this compound would be:

Protection/Derivatization : The hydroxyl group would first be converted into a suitable DMG. For example, reaction with n-butyllithium followed by quenching with carbon dioxide would form the corresponding carboxylate, which can act as a DMG. Alternatively, conversion to an O-carbamate is a common strategy.

ortho-Lithiation : The derivatized compound would then be treated with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). baranlab.org This would result in the regioselective deprotonation of the aromatic ring at the position ortho to the DMG.

Electrophilic Quench : The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce a new functional group at the ortho position.

The presence of the two ethyl groups at the 3- and 5-positions would sterically hinder the ortho positions (2- and 6-), potentially making the lithiation more challenging compared to less substituted rings. However, DoM is a powerful enough tool that it can often overcome moderate steric hindrance. The metalation of arenes in the vicinity of a suitable DMG by organolithiums is a powerful method for the regioselective preparation of polyfunctional arenes. unblog.fr

Friedel-Crafts Type Reactions (applicable to similar systems)

Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental methods for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org For this compound, the outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The two ethyl groups are activating, ortho-, para-directing groups, while the hydroxymethyl (-CH₂OH) group is weakly deactivating and considered primarily meta-directing due to its electron-withdrawing inductive effect.

The activating nature of the two ethyl groups would strongly direct incoming electrophiles to the positions ortho and para to them. In this specific substitution pattern, the C2, C4, and C6 positions are activated. The C4 and C6 positions are sterically more accessible than the C2 position, which is flanked by two substituents. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions.

In a typical Friedel-Crafts alkylation or acylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) is used. nih.gov However, the presence of the hydroxyl group in this compound can complicate the reaction, as it can coordinate with the Lewis acid catalyst. This interaction can deactivate the catalyst and further deactivate the ring towards electrophilic attack. Often, the hydroxyl group is protected prior to performing a Friedel-Crafts reaction to prevent these side reactions.

Table 1: Potential Products of Friedel-Crafts Acylation of a Protected this compound Derivative

| Reagent | Electrophile | Major Product(s) |

| Ethanoyl chloride (CH₃COCl), AlCl₃ | CH₃CO⁺ | 1-(2,4-Diethyl-6-(methoxymethyl)phenyl)ethan-1-one |

| Benzoyl chloride (C₆H₅COCl), AlCl₃ | C₆H₅CO⁺ | (2,4-Diethyl-6-(methoxymethyl)phenyl)(phenyl)methanone |

Note: Assumes the hydroxyl group is protected, for instance, as a methyl ether.

Nucleophilic Substitution Reactions Involving the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at an aliphatic carbon, this pathway on an aromatic ring typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The aromatic ring of this compound is substituted with two electron-donating ethyl groups and a weakly deactivating hydroxymethyl group. It lacks the strong electron-withdrawing substituents (e.g., nitro groups) required to facilitate a standard SNAr reaction. Therefore, direct displacement of a leaving group (like a halide) from the aromatic ring by a nucleophile under typical SNAr conditions is not a feasible reaction pathway for this compound. Alternative pathways, such as those involving aryldiazonium salts, would require initial transformation of a substituent into an amino group.

Radical Reactions of the Benzylic Carbon

The carbon atom attached directly to the benzene ring, known as the benzylic carbon, exhibits unique reactivity. pearson.com Intermediates such as radicals, cations, and anions at this position are stabilized by resonance with the aromatic ring. chemistry.coachfiveable.me This stabilization allows for selective reactions to occur at the benzylic position.

Benzylic Bromination: One of the most common radical reactions at the benzylic position is halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.org This reaction proceeds via a free radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine source to form the benzylic bromide. For this compound, this reaction would occur at the -CH₂OH group, but oxidation of the alcohol might compete. A more direct example would be the bromination of 1,3,5-triethylbenzene, which would selectively occur at one of the benzylic CH₂ groups.

Benzylic Oxidation: The benzylic carbon is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl groups at the benzylic position to carboxylic acids. libretexts.org However, for this compound, the primary alcohol at the benzylic position is already partially oxidized. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), would oxidize the benzylic alcohol to the corresponding aldehyde, (3,5-diethyl)benzaldehyde. Stronger oxidation could convert it to 3,5-diethylbenzoic acid.

Table 2: Potential Products from Reactions at the Benzylic Carbon

| Reaction Type | Reagents | Product |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | (3,5-Diethyl)benzaldehyde |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | 3,5-Diethylbenzoic acid |

| Substitution (via carbocation) | HBr | 1-(Bromomethyl)-3,5-diethylbenzene |

Cyclization and Rearrangement Pathways (if observed in analogous systems)

The structure of this compound allows for potential cyclization and rearrangement reactions, particularly through intermediates formed from the benzylic alcohol.

Dehydration and Subsequent Reactions: Under acidic conditions, benzylic alcohols can undergo dehydration (elimination of water) to form a styrene (B11656) derivative. youtube.com In the case of this compound, treatment with a strong acid like sulfuric acid would generate a benzylic carbocation intermediate, which is stabilized by resonance. youtube.com Loss of a proton would lead to the formation of 1,3-diethyl-5-vinylbenzene. This vinylarene is a conjugated system and could potentially undergo further reactions, such as Diels-Alder cycloadditions if a suitable dienophile is present. researchgate.net

Rearrangements: While the benzilic acid rearrangement specifically describes the 1,2-rearrangement of 1,2-diketones to α-hydroxy-carboxylic acids and is not directly applicable, carbocationic rearrangements are a possibility in analogous systems. wikipedia.org The secondary benzylic carbocation formed from this compound is relatively stable. However, under certain conditions, rearrangements involving the alkyl groups on the ring could theoretically occur, though this is generally less common than the direct elimination to form the alkene. More complex rearrangements are often observed in polycyclic or sterically strained systems. wikipedia.org Intramolecular cyclization could also be envisioned if one of the ethyl groups were functionalized with a nucleophilic moiety, potentially leading to the formation of indane-type structures. nih.gov

Advanced Spectroscopic Characterization of 3,5 Diethylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon framework.

The ¹H NMR spectrum of (3,5-Diethylphenyl)methanol provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The aromatic protons are deshielded due to the ring current effect, while the protons of the ethyl and methanol (B129727) groups have characteristic chemical shifts.

The expected signals in the ¹H NMR spectrum are: a singlet for the hydroxyl proton, a singlet for the benzylic methylene (B1212753) protons, a singlet for the aromatic proton at the C2 position, a singlet for the two equivalent aromatic protons at the C4 and C6 positions, a quartet for the methylene protons of the two equivalent ethyl groups, and a triplet for the methyl protons of the two equivalent ethyl groups. The integration of these signals would correspond to the number of protons of each type.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 1H | Ar-H (C2) |

| ~6.95 | s | 2H | Ar-H (C4, C6) |

| ~4.65 | s | 2H | -CH₂ OH |

| ~2.60 | q | 4H | -CH₂ CH₃ |

| ~1.80 | s (broad) | 1H | -OH |

| ~1.20 | t | 6H | -CH₂CH₃ |

Note: Data are predicted based on analogous compounds and standard chemical shift values. The chemical shift of the -OH proton can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization and the nature of the attached atoms.

The aromatic carbons exhibit signals in the downfield region (120-150 ppm). The benzylic carbon and the carbons of the ethyl groups appear in the upfield region. The symmetry of the molecule results in the equivalence of certain carbon atoms, reducing the total number of observed signals.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~144.0 | C 3, C 5 |

| ~142.0 | C 1 |

| ~126.0 | C 4, C 6 |

| ~125.0 | C 2 |

| ~65.0 | -C H₂OH |

| ~29.0 | -C H₂CH₃ |

| ~15.0 | -CH₂C H₃ |

Note: Data are predicted based on analogous compounds and standard chemical shift values.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and to unambiguously assign the signals observed in the 1D spectra. researchgate.netuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene protons (quartet at ~2.60 ppm) and the methyl protons (triplet at ~1.20 ppm) of the ethyl groups, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. uvic.cauio.no For instance, the aromatic proton signal at ~7.10 ppm would show a correlation with the aromatic carbon signal at ~125.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info

The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl, aromatic, and aliphatic C-H groups, as well as the C-O bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| 2965, 2870 | Strong | Aliphatic C-H stretch (from ethyl and methylene groups) |

| ~1600, ~1460 | Medium-Weak | C=C aromatic ring stretch |

| ~1050 | Strong | C-O stretch |

Note: Data are predicted based on characteristic group frequencies. libretexts.org

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. docbrown.infonih.govrsc.org In a dilute solution of this compound in a non-polar solvent like carbon tetrachloride, a sharp band around 3600 cm⁻¹ would be observed, corresponding to the free, non-hydrogen-bonded hydroxyl group. In a concentrated solution or in the neat liquid, this band is replaced by a strong, broad absorption centered around 3350 cm⁻¹. docbrown.info The broadening of the band is a direct consequence of the different environments created by the hydrogen-bonded networks between the alcohol molecules. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ions.

Molecular Ion Determination

The molecular formula for this compound is C₁₁H₁₆O. Its molecular weight is approximately 164.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion (M⁺•) peak is expected to appear at a mass-to-charge ratio (m/z) of 164. This peak arises from the removal of a single electron from the molecule.

For alcohols, the molecular ion peak can sometimes be weak or even absent due to rapid fragmentation. libretexts.org Often, a peak at M-1 (m/z 163) is observed, resulting from the loss of a hydrogen atom from the alcohol group. docbrown.info The presence of a small M+1 peak at m/z 165 would be attributable to the natural abundance of the ¹³C isotope. docbrown.info

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral fragments. As a benzylic alcohol, several characteristic fragmentation pathways are anticipated.

Benzylic Cleavage: The most significant fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atom, leading to the formation of a highly stable benzylic cation. The loss of the hydroxyl radical (•OH, mass 17) results in a prominent peak at m/z 147 ([M-17]⁺).

Formation of Tropylium Ion: The initial benzylic cation can rearrange to form a more stable tropylium-like ion.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, mass 18), which would produce a peak at m/z 146 ([M-18]⁺•). libretexts.org

Loss of an Ethyl Group: Cleavage of one of the ethyl substituents from the benzene (B151609) ring can occur, leading to the loss of an ethyl radical (•C₂H₅, mass 29) and resulting in a fragment ion at m/z 135 ([M-29]⁺).

Loss of Formaldehyde (B43269): Rearrangement followed by the elimination of formaldehyde (CH₂O, mass 30) from the molecular ion can lead to a peak at m/z 134.

The predicted fragmentation data are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss |

|---|---|---|---|

| 164 | [C₁₁H₁₆O]⁺• | - | 0 |

| 147 | [C₁₁H₁₅]⁺ | •OH | 17 |

| 146 | [C₁₁H₁₄]⁺• | H₂O | 18 |

| 135 | [C₉H₁₁O]⁺ | •C₂H₅ | 29 |

| 119 | [C₉H₁₁]⁺ | •CH₂OH | 31 |

| 105 | [C₈H₉]⁺ | •C₂H₅, CO | 57 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is primarily influenced by the substituted benzene ring.

Electronic Transition Analysis

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is expected to exhibit absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions.

E₂-Band: A strong absorption band is predicted to appear in the range of 200-220 nm. This corresponds to the E₂ transition of the benzene ring.

B-Band: A weaker, fine-structured absorption band, known as the B-band, is expected between 260-280 nm. This "benzenoid" band is symmetry-forbidden but becomes allowed due to the substitution on the ring. The substitution pattern (1,3,5- or meta) influences the exact position and intensity of this band. For similar aromatic systems, this transition is often observed around 270-290 nm.

The hydroxyl group's non-bonding electrons can undergo an n → π* transition, but this is typically very weak and often obscured by the much stronger π → π* transitions of the aromatic ring.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E₂-Band) | ~210 nm | High |

Solvatochromic Effects in UV-Vis Spectra

Solvatochromism describes the shift in the position of a UV-Vis absorption band due to the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule.

For this compound, changing the solvent is expected to cause shifts in the π → π* transitions.

Bathochromic Shift (Red Shift): In moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol (B145695) or methanol), a slight bathochromic shift of the B-band is anticipated. researchgate.net Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar excited state more effectively than the ground state, thus lowering the energy gap for the electronic transition.

Loss of Fine Structure: The vibrational fine structure of the B-band, which is often visible in non-polar solvents, tends to be broadened and lost in polar solvents due to stronger and more varied intermolecular interactions. nih.gov

The study of these solvent-induced shifts can provide valuable information about the change in dipole moment upon electronic excitation.

Table 3: Predicted Solvatochromic Effects on the B-Band of this compound

| Solvent Class | Example Solvent | Expected Shift Direction | Rationale |

|---|---|---|---|

| Non-Polar | Hexane | Reference | Minimal solute-solvent interaction. |

| Polar Aprotic | Acetonitrile | Slight Bathochromic Shift | Stabilization of the excited state via dipole-dipole interactions. |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that no single-crystal X-ray diffraction structure for this compound has been reported to date. The absence of such data may be due to the compound being a liquid or oil at ambient temperatures, making the growth of high-quality single crystals suitable for diffraction analysis challenging. While crystal structures for more complex molecules containing dimethylphenyl or other substituted phenylmethanol moieties exist, these are not directly representative of the simple, unsubstituted title compound. researchgate.netuzh.choup.com

Single Crystal X-ray Structure Determination

A search for the single crystal X-ray structure of this compound did not yield any specific results. Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, have not been deposited in the accessed scientific databases.

Conformational Analysis in Solid State

Without the single crystal structure data, a detailed analysis of the solid-state conformation of this compound, including torsion angles and the orientation of the diethylphenyl and methanol groups, cannot be performed.

Intermolecular Interaction Characterization (e.g., Hydrogen Bonds, π-π Stacking)

The characterization of intermolecular interactions, which is dependent on the determined crystal packing, cannot be detailed. Information regarding the presence and geometry of hydrogen bonds involving the hydroxyl group or potential π-π stacking interactions between the phenyl rings is unavailable.

Should the single crystal X-ray structure of this compound be determined and published in the future, a comprehensive article based on the provided outline could be generated.

Theoretical and Computational Investigations of 3,5 Diethylphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. researchgate.netnih.gov This method is founded on the principle that the ground-state energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. nih.gov DFT calculations, often employing functionals like B3LYP, are instrumental in predicting a wide range of molecular characteristics, from geometries to spectroscopic signatures. researchgate.netacs.org

Molecular Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of (3,5-Diethylphenyl)methanol is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest electronic energy. conflex.netchemrxiv.org For a flexible molecule like this compound, this involves exploring the conformational landscape, which is defined by the rotation around single bonds, primarily the C-C bonds of the ethyl groups and the C-O bond of the methanol (B129727) moiety.

The orientation of the two ethyl groups and the hydroxymethyl group relative to the phenyl ring gives rise to several possible conformers. Computational methods can identify these different stable structures and calculate their relative energies. conflex.netmdpi.com Studies on similar molecules, such as other phenylmethanol derivatives, have shown that the interplay between steric hindrance and weak intramolecular interactions dictates the preferred conformation. mdpi.comniscpr.res.in For this compound, the lowest energy conformer would likely arrange the ethyl groups to minimize steric clash while potentially allowing for favorable interactions.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data typical for a DFT-optimized structure of an aromatic alcohol. Actual values would be derived from specific calculations.

| Parameter | Bond/Atoms Involved | Typical Calculated Value |

| Bond Lengths | ||

| C-O (methanol) | 1.43 Å | |

| O-H (methanol) | 0.97 Å | |

| C-C (ring-CH₂) | 1.51 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | ||

| C-O-H | 108.5° | |

| Ar-C-O | 112.0° | |

| Dihedral Angle | ||

| Ar-Ar-C-O | ~60° or ~180° |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

DFT is a powerful tool for analyzing a molecule's electronic structure, primarily through the examination of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large gap implies greater stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring. The LUMO is likely to be a π* (antibonding) orbital, also centered on the phenyl ring. The precise energies and distributions are influenced by the electron-donating effects of the ethyl and hydroxymethyl substituents.

Table 2: Representative Electronic Properties for this compound This table contains hypothetical data based on DFT calculations for similar aromatic compounds. researchgate.netresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 6.5 |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification. science.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. researchgate.net The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good correlation with experimental spectra, aiding in the assignment of complex spectra. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. irdg.org These calculations help in assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net Key predicted vibrations for this compound would include the O-H stretch, aromatic and aliphatic C-H stretches, and various C-C and C-O stretching modes.

Table 3: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) This table shows hypothetical calculated data and plausible experimental values for comparison.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Plausible Experimental (ppm) |

| ¹H NMR | |||

| -OH | 1.8 | 1.7 | |

| -CH₂OH | 4.6 | 4.5 | |

| Ar-H | 7.0 - 7.2 | 6.9 - 7.1 | |

| -CH₂CH₃ | 2.6 | 2.5 | |

| -CH₂CH₃ | 1.2 | 1.1 | |

| ¹³C NMR | |||

| -CH₂OH | 65.0 | 64.5 | |

| Ar-C (Subst.) | 138 - 144 | 137 - 143 | |

| Ar-CH | 125 - 128 | 124 - 127 | |

| -CH₂CH₃ | 29.0 | 28.5 | |

| -CH₂CH₃ | 15.5 | 15.0 |

Quantum Chemical Topology and Bonding Analysis

To gain deeper insights beyond molecular orbitals, methods that analyze the topology of the electron density are employed. These techniques provide a chemically intuitive picture of bonding and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. q-chem.comnih.gov This method provides a quantitative description of the bonding within a molecule.

A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, through second-order perturbation theory. scirp.org This analysis calculates the stabilization energy (E2) associated with the "donation" of electron density from a filled (donor) NBO, such as a bond or a lone pair, to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). For this compound, significant interactions would include the delocalization of the oxygen lone pairs into adjacent antibonding orbitals and the hyperconjugative interactions between the aromatic ring and the substituent groups.

Table 4: Representative NBO Second-Order Perturbation Analysis This table presents hypothetical stabilization energies (E2) for key electronic interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-H) | 1.5 - 3.0 | Lone Pair Delocalization |

| LP (O) | σ(C-Ar) | 1.0 - 2.5 | Lone Pair Delocalization |

| π (C=C) | π* (C=C) | 15 - 25 | Intramolecular Charge Transfer (Aromatic) |

| σ (C-H) | σ* (C-Ar) | 0.5 - 1.5 | Hyperconjugation |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ) into distinct atomic basins. uni-rostock.dewiley-vch.de This approach defines atoms and the chemical bonds that connect them based on the topology of the electron density.

A central concept in QTAIM is the bond critical point (BCP), a location between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. uni-rostock.deresearchgate.net The properties of the electron density at the BCP reveal the nature of the chemical bond. Key parameters include:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0), characteristic of covalent bonds, or depleted (∇²ρ(r) > 0), typical of ionic bonds and weaker non-covalent interactions. researchgate.net

For this compound, QTAIM analysis would be used to characterize the covalent C-C, C-O, C-H, and O-H bonds and to search for weaker non-covalent interactions, such as potential intramolecular hydrogen bonds. nih.gov

Table 5: Illustrative QTAIM Parameters for Selected Bonds This table shows hypothetical QTAIM data for representative bonds. Values are in atomic units (a.u.).

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type Indicated |

| C-C (Aromatic) | ~0.30 | ~ -0.70 | Covalent |

| C-O (Methanol) | ~0.24 | ~ -0.45 | Polar Covalent |

| O-H (Methanol) | ~0.33 | ~ -1.80 | Polar Covalent |

| C-H (Aliphatic) | ~0.27 | ~ -0.85 | Covalent |

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a molecular crystal, including its packing, stability, and physical characteristics. Computational methods provide profound insights into these non-covalent forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from a given molecule exceeds that of all other molecules in the crystal.

The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

For a molecule like this compound, the primary interactions expected would be hydrogen bonds involving the hydroxyl group (O-H···O) and various van der Waals interactions, including H···H, C-H···π, and π-π stacking interactions.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Aromatic Methanol Compound.

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 51.2 | Represents the most significant contribution, arising from contacts between the numerous hydrogen atoms on the phenyl and ethyl groups. iucr.org |

| O···H/H···O | 17.9 | Indicates the presence of hydrogen bonding involving the hydroxyl group, a key interaction for determining crystal packing. iucr.org |

| C···H/H···C | 15.2 | Relates to C-H···π interactions and other weaker van der Waals forces between carbon and hydrogen atoms. iucr.org |

| C···C | 8.1 | Suggests potential π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.org |

Note: Data presented is for 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, an analogous compound containing a dimethylphenyl group, and is used for illustrative purposes. iucr.org

Energy Framework Analysis for Crystal Packing

Energy framework analysis is a computational technique that provides a visual and quantitative understanding of the energetic aspects of crystal packing. It calculates the interaction energies between a central molecule and its neighbors within a defined cluster, partitioning these energies into electrostatic, dispersion, polarization, and exchange-repulsion components. The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's thickness is proportional to the interaction energy's magnitude.

This method allows for the identification of the dominant forces in crystal stabilization. For instance, in a crystal of a complex containing a 3,4-dimethylphenyl group, energy framework analysis was used to quantify intermolecular energies, revealing strong interactions within layers and weaker interactions between layers. iucr.org

Table 2: Illustrative Interaction Energy Components for a Molecular Pair in a Crystal Lattice.

| Interaction Energy Component | Energy (kJ/mol) | Description |

| Electrostatic (E_ele) | -55.8 | Represents the energy from the interaction of static charge distributions, dominant in hydrogen bonds. |

| Dispersion (E_dis) | -42.5 | Arises from instantaneous fluctuations in electron density (van der Waals forces), significant for aromatic systems. |

| Repulsion (E_rep) | 35.1 | The short-range repulsive energy due to the Pauli exclusion principle. |

| Total Energy (E_tot) | -63.2 | The sum of all attractive and repulsive energy components, indicating a stable interaction. |

Note: The values in this table are hypothetical and serve to illustrate the typical energy components and their relative magnitudes as determined by energy framework calculations on molecular crystals. iucr.org

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on transient species and energetic barriers that are often difficult to probe experimentally.

Transition State Locating for Key Transformations

A key aspect of mechanistic studies is the location of transition states (TS), which are the highest energy points along a reaction coordinate. Identifying the geometry and energy of a transition state is essential for understanding the reaction pathway and calculating the activation energy.

For this compound, several transformations could be investigated. One example is the conversion to 1-(chloromethyl)-3,5-diethylbenzene using a reagent like thionyl chloride, a reaction documented for the analogous (3,5-dimethylphenyl)methanol (B1584064). researchgate.net Computational methods, such as Density Functional Theory (DFT), would be employed to model this reaction. The process would involve:

Optimizing the geometries of the reactant (this compound and thionyl chloride) and the product (1-(chloromethyl)-3,5-diethylbenzene).

Proposing a plausible reaction pathway, likely involving an intermediate chlorosulfite ester.

Using a transition state search algorithm (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) to locate the saddle points on the potential energy surface corresponding to each step of the reaction.

Performing frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Such studies would provide precise three-dimensional structures of the transition states, revealing the bond-breaking and bond-forming processes as they occur.

Kinetic and Thermodynamic Pathway Elucidation

Once the reactants, intermediates, transition states, and products have been located and their energies calculated, a complete kinetic and thermodynamic profile of the reaction can be constructed.

Kinetic Analysis: The rate of a reaction is determined by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. According to Transition State Theory, the reaction rate constant (k) is exponentially dependent on this barrier. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Kinetic studies on methanol synthesis, for instance, have shown a first-order dependence on the catalyst and aldehyde, with high negative entropy values indicating a highly ordered transition state. acs.org

Table 3: Illustrative Thermodynamic Data for a Hypothetical Oxidation of this compound to (3,5-Diethyl)benzaldehyde.

| Parameter | Value | Interpretation |

| ΔH° (Enthalpy Change) | -150 kJ/mol | The reaction is exothermic, releasing a significant amount of heat. |

| ΔS° (Entropy Change) | +25 J/(mol·K) | A small positive entropy change, suggesting a slight increase in disorder. |

| ΔG° (Gibbs Free Energy Change) | -157.5 kJ/mol | The reaction is highly spontaneous (exergonic) under standard conditions. |

| ΔG‡ (Activation Energy) | +95 kJ/mol | Represents the kinetic barrier that must be overcome for the reaction to proceed. A moderate barrier suggests the reaction would require heating or a catalyst. |

Note: These thermodynamic and kinetic values are hypothetical and for illustrative purposes only, representing the type of data that would be generated from a computational study of a reaction involving this compound.

By combining these computational approaches, a detailed, atomistic-level understanding of the solid-state structure and chemical reactivity of this compound can be achieved, guiding further experimental work and application development.

Applications of 3,5 Diethylphenyl Methanol in Advanced Chemical Synthesis

Precursor for Complex Organic Molecules

The reactivity of the hydroxyl group and the stability of the diethylphenyl moiety allow for the incorporation of (3,5-diethylphenyl)methanol into larger, more complex molecular architectures through multi-step synthetic sequences.

This compound is utilized as a fundamental building block in the multi-step synthesis of various organic compounds. Its synthesis is a key step in accessing more complex molecules. For instance, it can be prepared from 1-bromo-3,5-diethylbenzene (B1338236) through a Grignard reaction, a common method for creating carbon-carbon bonds. tum.de A representative procedure for the synthesis of alkyl-substituted benzyl (B1604629) alcohols also highlights the preparation of this compound, underscoring its role as a foundational molecule for further chemical transformations. googleapis.com

The compound's utility is demonstrated in its conversion to other functionalized molecules. For example, it serves as a precursor in the synthesis of more complex structures where the diethylphenyl group imparts specific steric and electronic properties to the target molecule. tum.de

The chemical structure of this compound makes it a suitable intermediate for the synthesis of more elaborate substituted aromatic systems. A notable example is the synthesis of bisthis compound. kyoto-u.ac.jp This transformation involves the coupling of two (3,5-diethylphenyl) units, showcasing the role of the parent alcohol as a foundational piece in constructing larger, symmetrically substituted aromatic compounds. Such molecules are of interest for their potential applications in various fields of chemistry. kyoto-u.ac.jp

Role in Materials Science Research

While the application of specifically this compound in materials science is not extensively documented in publicly available research, the structural motif of dialkylphenyl methanol (B129727) is relevant to the field.

There is limited direct evidence in the reviewed literature for the use of this compound as a monomer in the synthesis of conjugated polymers. Research in this area often focuses on related structures, such as those with different substitution patterns or functional groups that are more amenable to polymerization reactions.

Similarly, the role of this compound as a direct precursor for functionalized polymeric structures is not well-established in the available scientific literature. The development of such materials typically involves precursors with specific reactive sites that facilitate polymerization and subsequent functionalization.

Development of Chiral Catalysts and Auxiliaries

The 3,5-disubstituted phenyl motif is a common feature in the design of chiral ligands and auxiliaries due to the steric bulk it provides, which can significantly influence the stereochemical outcome of a reaction.

There is research indicating the exploration of this compound derivatives in the development of chiral catalysts and auxiliaries. For instance, attempts have been made to synthesize new chiral ligands from diols that incorporate the di-(3,5-diethylphenyl)methanol structure, highlighting its potential as a precursor in this field, even though the synthesis was not successful in that particular study. uns.edu.ar The inclusion of this compound in the supporting information of a study on the catalytic enantioselective synthesis of 2-aryl chromenes suggests its relevance in the context of creating chiral environments for asymmetric reactions. rsc.orgsemanticscholar.org Furthermore, a patent for new morpholine (B109124) derivatives includes this compound as a potential starting material, which could lead to the development of novel chiral compounds. google.com

Insufficient Data Available for this compound in Specified Advanced Chemical Synthesis Applications

Following a comprehensive review of available scientific literature and data, it has been determined that there is insufficient public information to generate a detailed article on the applications of This compound within the specific contexts of advanced chemical synthesis as requested. The outlined topics for the article—integration into organocatalytic frameworks, ligand design for metal-catalyzed reactions, and exploration in green chemistry methodologies—lack substantial research findings directly involving this particular compound.

While the synthesis of this compound and its bis-aryl derivative, bisthis compound, is documented in chemical literature, its subsequent application as a catalyst, ligand, or in green chemistry systems is not well-established in the public domain. kyoto-u.ac.jptum.de Searches for its use in organocatalysis, as a building block for ligands in metal-catalyzed reactions, its application in aqueous or solvent-free systems, or its derivatization for recyclable catalysts did not yield specific research findings.

The available literature extensively covers the analogous compound, (3,5-dimethylphenyl)methanol (B1584064), and its derivatives, which have been widely explored as organocatalysts and ligands. However, this information cannot be extrapolated to this compound without dedicated studies, which appear to be currently unavailable.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline for this compound is not feasible at this time due to the absence of relevant research data.

Research on Derivatives and Analogues of 3,5 Diethylphenyl Methanol

Studies of (3,5-Dimethylphenyl)methanol (B1584064) and Its Derivatives

(3,5-Dimethylphenyl)methanol serves as a close structural analogue to (3,5-Diethylphenyl)methanol, making its study highly relevant for comparative purposes. The primary difference lies in the nature of the alkyl substituents—methyl versus ethyl groups.

The reactivity of benzyl (B1604629) alcohols is significantly influenced by the electronic effects of substituents on the aromatic ring. Alkyl groups, such as methyl and ethyl groups, are electron-donating. This property increases the electron density on the phenyl ring, which in turn affects the reactivity of the benzylic alcohol. For instance, in oxidation reactions, electron-donating groups can accelerate the process.

A study on the oligomerization of 3,5-dimethyl benzyl alcohol promoted by montmorillonite (B579905) clay revealed the formation of 1,3,5,7-tetramethyl-9,10-dihydroanthracene and its corresponding anthracene (B1667546) derivative. researchgate.net This suggests that under certain acidic conditions, (3,5-dialkylphenyl)methanols can undergo self-condensation reactions. It is reasonable to extrapolate that this compound would undergo a similar reaction, likely at a comparable rate, to produce tetraethyl-substituted anthracene derivatives.

The structural similarity between (3,5-Dimethylphenyl)methanol and this compound allows for the extrapolation of certain physical and chemical properties. The additional methylene (B1212753) group in each ethyl substituent of this compound will lead to a higher molecular weight and likely a higher boiling point and density compared to the dimethyl analogue.

| Property | (3,5-Dimethylphenyl)methanol | (3,5-Di-tert-butylphenyl)methanol |

| CAS Number | 27129-87-9 | 77387-57-6 |

| Molecular Weight | 136.19 g/mol | 220.35 g/mol |

| Appearance | Colorless liquid alfa-chemistry.com | Solid or liquid sigmaaldrich.com |

| Melting Point | 218-221 °C (lit.) alfa-chemistry.com | Not specified |